molecular formula C10H5BrN2O B13326770 5-(2-Bromophenyl)oxazole-2-carbonitrile

5-(2-Bromophenyl)oxazole-2-carbonitrile

Cat. No.: B13326770
M. Wt: 249.06 g/mol
InChI Key: IJQMDQOBVYBMRS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)oxazole-2-carbonitrile (CAS: 2090883-60-4) is a heterocyclic compound featuring an oxazole core substituted with a 2-bromophenyl group at position 5 and a nitrile (-CN) group at position 2. Its molecular formula is C₁₀H₅BrN₂O, with a molar mass of 249.07 g/mol. The structure (SMILES: BrC1=CC=CC=C1C2=CN=C(O2)C#N) highlights the bromine atom’s electron-withdrawing effect, which influences electronic distribution and reactivity .

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H

InChI Key

IJQMDQOBVYBMRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Cyclization Reactions: Catalysts like silver carbonate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-(2-Bromophenyl)oxazole-2-carbonitrile with structurally related oxazole and heterocyclic derivatives:

Compound Name Substituents/Positions Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 2-Bromophenyl (C5), -CN (C2) C₁₀H₅BrN₂O 249.07 Potential medicinal chemistry intermediate
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile Benzyloxy (benzo[d]oxazole), -CN (C2) C₁₅H₁₀N₂O₂ 262.26 Synthesized via iodine-DMSO method; 13C NMR (δ 113.6 for CN) reported
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile Br (C5), 2,6-dichlorophenyl (C2), -CN (C4) C₉H₃BrCl₂N₂O 326.39 High-purity research applications
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile -NH₂ (C5), benzyl (C2), -CN (C4) C₁₁H₉N₃O 199.21 Amino group enables H-bonding; pharmaceutical intermediate
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile Complex amino/methoxy substituents C₂₂H₂₃N₃O₅ 409.44 Enhanced polarity; potential CNS drug candidate

Physicochemical Properties

  • Electronic Effects: Bromine in the target compound increases electrophilicity compared to non-halogenated analogues like 5-amino-2-benzyl-1,3-oxazole-4-carbonitrile . The nitrile’s position (C2 vs. C4 in 5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile) alters conjugation: C2 nitriles stabilize the oxazole ring through resonance, whereas C4 nitriles may sterically hinder adjacent substituents .
  • Solubility : The benzyloxy group in 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile improves lipophilicity relative to the bromophenyl group, which is bulkier and more electronegative .

Research Findings and Discussion

  • Substituent Position Effects : Bromine at C5 in the target compound vs. C2 in 5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile leads to divergent electronic profiles. The former’s bromine at C5 directs electrophilic substitution to the oxazole’s C4 position, whereas C2 bromine may deactivate the ring .
  • Synthetic Methodologies : The iodine-DMSO system (used for 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile ) could be adapted for oxidizing thioamide precursors of the target compound, though this remains unexplored .

Biological Activity

5-(2-Bromophenyl)oxazole-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an oxazole ring, with a carbonitrile substituent at the 2-position. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A study demonstrated that compounds similar to this compound caused G2/M phase arrest in HeLa cells, indicating potential as an antimitotic agent .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of oxazole derivatives. Compounds with similar scaffolds have been shown to protect neuronal cells from β-amyloid-induced toxicity, suggesting that this compound may also exhibit neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may influence receptor binding affinity.
  • Carbonitrile Group : This group is known to enhance biological activity through hydrogen bonding and dipole interactions with target proteins.

Table 1 summarizes the SAR findings related to oxazole derivatives:

CompoundActivity TypeIC50 (µM)Notes
This compoundAnticancerTBDInduces G2/M arrest
Similar Oxazole DerivativeNeuroprotective1.25 - 5Reduces Aβ toxicity
Other Oxazole DerivativesAntimicrobialVariesEffective against Gram-positive bacteria

Case Studies

  • Antitumor Activity : A study evaluated various oxazole derivatives against multiple cancer cell lines, revealing that compounds similar to this compound showed IC50 values ranging from nanomolar to micromolar concentrations, indicating potent anticancer effects .
  • Neuroprotection : In experiments with PC12 cells, compounds structurally related to this compound demonstrated significant neuroprotective effects against β-amyloid toxicity, with effective concentrations as low as 1.25 µg/mL .

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